3'-Fluoro-4'-(trifluoromethyl)propiophenone
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Overview
Description
3’-Fluoro-4’-(trifluoromethyl)propiophenone is a chemical compound with the molecular formula C10H8F4O . It has a molecular weight of 220.17 . The IUPAC name for this compound is 1-[3-fluoro-4-(trifluoromethyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 3’-Fluoro-4’-(trifluoromethyl)propiophenone is 1S/C10H8F4O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
3’-Fluoro-4’-(trifluoromethyl)propiophenone is a solid crystalline substance with a mild odor . It should be stored at ambient temperature .Scientific Research Applications
- 3’-Fluoro-4’-(trifluoromethyl)propiophenone is a chemical compound with the molecular formula C10H8F4O . It has a molecular weight of 220.17 .
- This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
- It’s important to note that the handling and use of this compound should be done with care, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety And Hazards
3’-Fluoro-4’-(trifluoromethyl)propiophenone is classified as a skin irritant and serious eye irritant . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVMXQCFHNSHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372181 |
Source
|
Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-4'-(trifluoromethyl)propiophenone | |
CAS RN |
237761-78-3 |
Source
|
Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=237761-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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